An In-depth Technical Guide to cis-1,4-Dichloro-2-butene: Chemical Properties and Structure
An In-depth Technical Guide to cis-1,4-Dichloro-2-butene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,4-Dichloro-2-butene is a halogenated alkene of significant interest as a chemical intermediate in various industrial syntheses.[1] Its bifunctional nature, arising from the presence of two reactive chloroallylic groups, makes it a versatile building block for the synthesis of a range of compounds, including chloroprene, adiponitrile, butane-1,4-diol, and tetrahydrofuran.[1][2] A thorough understanding of its chemical properties, structure, and reactivity is paramount for its effective and safe utilization in research and development settings. This technical guide provides a comprehensive overview of cis-1,4-dichloro-2-butene, with a focus on its physicochemical properties, structural features, and relevant experimental methodologies.
Chemical Structure and Isomerism
cis-1,4-Dichloro-2-butene, with the chemical formula C₄H₆Cl₂, is one of three primary isomers formed during the chlorination of butadiene, the others being trans-1,4-dichloro-2-butene (B41546) and 3,4-dichloro-1-butene.[3] The "cis" configuration indicates that the two chlorine atoms are on the same side of the carbon-carbon double bond. This stereochemistry plays a crucial role in its physical properties and reactivity. The differentiation of these isomers is critical as their physical and chemical properties vary, which can impact reaction outcomes and product purity.[3]
Caption: 2D Structure of cis-1,4-Dichloro-2-butene.
Physicochemical Properties
The physicochemical properties of cis-1,4-dichloro-2-butene are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and for safety assessments.
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₂ | [4] |
| Molecular Weight | 124.99 g/mol | [4][5] |
| CAS Number | 1476-11-5 | [4] |
| Appearance | Colorless liquid | [4] |
| Melting Point | -48 °C | [1] |
| Boiling Point | 152.5 °C | [4] |
| Density | 1.188 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.489 | [1] |
| Solubility | Soluble in alcohol, ether, acetone, benzene, and chloroform (B151607). Not miscible or difficult to mix in water. | [1][2][4] |
| Vapor Pressure | 3.0 mmHg | [5] |
Reactivity and Applications
cis-1,4-Dichloro-2-butene is a reactive molecule primarily used as an intermediate in organic synthesis. The presence of two allylic chloride functionalities makes it susceptible to nucleophilic substitution reactions. For instance, it reacts with sodium amide to yield trans-1-chloro-1,3-butadiene. It is also utilized in the preparation of functionalized 3,5-disubstituted cyclopent-2-enones. The cis configuration is reported to have lower activation energies in some reactions compared to the trans isomer, making it thermodynamically more stable in those transformations.[2]
Experimental Protocols
Synthesis and Purification
The industrial production of 1,4-dichloro-2-butenes involves the chlorination of butadiene.[4] This process typically yields a mixture of cis-1,4-dichloro-2-butene, trans-1,4-dichloro-2-butene, and 3,4-dichloro-1-butene.[3] The separation of these isomers is challenging due to their similar boiling points and can be achieved by fractional distillation under reduced pressure.[6]
General Synthetic Approach: Chlorination of Butadiene
A stream of butadiene and chlorine gas are reacted, often in the gas or liquid phase. The reaction is exothermic and requires careful temperature control to minimize the formation of higher chlorinated byproducts. The resulting crude product is a mixture of dichlorobutene (B78561) isomers.
Purification: Fractional Distillation
The isomeric mixture is subjected to fractional distillation under reduced pressure. Due to the close boiling points of the isomers, a distillation column with high theoretical plates is necessary for efficient separation. The exact conditions (pressure, temperature, reflux ratio) need to be optimized based on the specific composition of the isomeric mixture and the desired purity of the cis-isomer.
Analytical Methodologies
Accurate identification and quantification of cis-1,4-dichloro-2-butene, particularly in the presence of its isomers, is crucial for quality control and reaction monitoring. A combination of chromatographic and spectroscopic techniques is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like dichlorobutene isomers.[3]
-
Principle: The isomers are separated based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase in a capillary column. The mass spectrometer then detects and fragments the eluting compounds, providing a unique mass spectrum for identification.
-
Experimental Protocol:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for separating the isomers.[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Temperature Program: Initial temperature of 40 °C (hold for 2 minutes), then ramp to 200 °C at a rate of 10 °C/min.[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
Injection: 1 µL of a diluted sample (in a solvent like hexane (B92381) or methanol) with a split ratio (e.g., 50:1).[3]
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-200.[3]
-
Data Analysis: The isomers are identified based on their retention times and characteristic mass spectra, including the isotopic pattern from the two chlorine atoms.[3] While fragmentation patterns of the cis and trans isomers are very similar, their chromatographic separation is key to their individual quantification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation and differentiation of the dichlorobutene isomers.[3]
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¹H NMR Spectroscopy: The ¹H NMR spectrum of cis-1,4-dichloro-2-butene is characterized by specific chemical shifts and coupling constants for the vinylic and allylic protons, which are distinct from its trans and 3,4-dichloro isomers.[3]
-
¹³C NMR Spectroscopy: The number of unique carbon signals in the ¹³C NMR spectrum can differentiate the 1,4-dichloro isomers (two signals due to symmetry) from the 3,4-dichloro isomer (four signals).[3]
-
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[3]
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can provide complementary information for isomer differentiation.[3]
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Principle: The key diagnostic peak for distinguishing the 1,4-dichloro-2-butene isomers is the C-H out-of-plane bending vibration. The trans isomer typically shows a strong absorption around 965 cm⁻¹, which is absent in the cis isomer.[3] Raman spectroscopy can also be useful, as the C=C stretch is often more intense for the more symmetric trans isomer.[3]
Caption: Workflow for the separation and identification of dichlorobutene isomers.
Conclusion
cis-1,4-Dichloro-2-butene is a valuable chemical intermediate with distinct structural and chemical properties. Its successful application in research and development hinges on the ability to effectively separate it from its isomers and characterize it with high fidelity. The analytical techniques and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this versatile compound. Careful consideration of its reactivity and handling requirements is essential for its safe and effective use in the laboratory.
References
- 1. cis-1,4-Dichloro-2-butene | 1476-11-5 [chemicalbook.com]
- 2. cis-1,4-Dichloro-2-butene - CAS-Number 1476-11-5 - Order from Chemodex [chemodex.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
